molecular formula C12H6BrCl2N3 B1284463 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 951625-71-1

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine

Cat. No.: B1284463
CAS No.: 951625-71-1
M. Wt: 343 g/mol
InChI Key: VOOBYVROFBSXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine (CAS 19601-74-2) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H7BrClN3 and a molecular weight of 308.56 g/mol, features a polyfunctional imidazo[1,2-b]pyridazine scaffold, which is increasingly recognized for its therapeutic potential . The strategic placement of bromine and chlorine substituents on the fused heterocyclic system makes it an excellent intermediate for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the exploration of diverse chemical space . This compound serves as a key precursor in the synthesis of potential kinase inhibitors. Research indicates that derivatives of the imidazo[1,2-b]pyridazine scaffold are investigated as selective inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in certain disease pathways . Furthermore, related analogs demonstrate potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including challenging ITD and D835Y mutations associated with poor prognosis in acute myeloid leukemia (AML), showing activity in the nanomolar range . The compound's mechanism of action in resulting derivatives typically involves binding to the ATP-binding site of target kinases, thereby modulating their signaling pathways. RESEARCH APPLICATIONS: • Key intermediate for targeted kinase inhibitor discovery (e.g., DYRK1A, FLT3) • Versatile scaffold for medicinal chemistry and structure-activity relationship (SAR) studies • Building block for complex molecules in organic synthesis and material science SAFETY AND USAGE: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3/c13-12-11(7-1-3-8(14)4-2-7)16-10-6-5-9(15)17-18(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOBYVROFBSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190832
Record name 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-71-1
Record name 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction of Imidazo[1,2-b]pyridazine Scaffold

The initial step in synthesizing 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is the formation of the imidazo[1,2-b]pyridazine ring system. This is typically achieved by cyclization reactions involving:

  • Precursors: 2-aminopyridine derivatives and α-haloketones or related intermediates.
  • Reaction Conditions: Heating under controlled temperatures (40–100 °C) in suitable solvents such as N,N-dimethylformamide dimethyl acetal, which facilitates the formation of an intermediate formamidine derivative.
  • Example: A patented method for a related compound, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal for 2–8 hours at 40–100 °C to form an N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate.

Attachment of the 4-Chlorophenyl Group

The 2-position substitution with a 4-chlorophenyl moiety is commonly achieved via palladium-catalyzed cross-coupling reactions:

  • Cross-Coupling Types: Suzuki or Heck coupling reactions are preferred.
  • Catalysts and Ligands: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or dichlorobis(triphenylphosphine)palladium(II) are used.
  • Coupling Partners: 4-chlorophenylboronic acid or 4-chlorophenyl halides.
  • Reaction Conditions: Typical conditions include heating at 80–155 °C in solvents like 1,4-dioxane, acetonitrile, or tert-butyl alcohol, often under inert atmosphere and sometimes assisted by microwave irradiation for efficiency.
  • Yields: Reported yields range from 48% to over 90% depending on the exact conditions and substrates.

Representative Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h Formation of formamidine intermediate; precursor to imidazo[1,2-b]pyridazine core
2 Halogenation Bromine and chlorine reagents, controlled temperature and solvent Selective introduction of Br and Cl at 3- and 6-positions
3 Suzuki Cross-Coupling 3-bromo-6-chloroimidazo[1,2-b]pyridazine + 4-chlorophenylboronic acid, Pd catalyst, base, 80–155 °C 48–93 Solvents: 1,4-dioxane, tert-butyl alcohol, acetonitrile; bases: Na2CO3, K2CO3; inert atm

Detailed Synthetic Route Example

A typical synthetic sequence for this compound may proceed as follows:

  • Cyclization: React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100 °C for several hours to form the formamidine intermediate.
  • Halogenation: Treat the intermediate with bromine and chlorine sources under controlled conditions to install bromine at position 3 and chlorine at position 6.
  • Cross-Coupling: Perform Suzuki coupling of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine with 4-chlorophenylboronic acid using Pd(PPh3)4 catalyst and sodium carbonate base in 1,4-dioxane at 100 °C for 21 hours under nitrogen atmosphere.
  • Purification: Isolate the product by extraction, drying, and silica gel chromatography to obtain the target compound with high purity and yield.

Reaction Mechanism Insights and Optimization

  • Cyclization Mechanism: The reaction of amino-pyridazine with dimethylformamide dimethyl acetal forms an amidine intermediate, which undergoes intramolecular cyclization to yield the imidazo ring.
  • Halogenation Selectivity: Electron density and steric factors guide selective halogenation at the 3- and 6-positions.
  • Cross-Coupling Efficiency: Ligand choice, base strength, and solvent polarity critically affect coupling efficiency and product yield.
  • Microwave Irradiation: Accelerates cross-coupling reactions, reducing reaction times from hours to minutes while maintaining or improving yields.

Summary Table of Key Preparation Parameters

Parameter Details
Core Formation 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h
Halogenation Bromine and chlorine reagents, controlled temperature, solvent-dependent
Cross-Coupling Catalyst Pd(PPh3)4, PdCl2(PPh3)2
Bases Na2CO3, K2CO3
Solvents 1,4-dioxane, tert-butyl alcohol, acetonitrile
Reaction Temperature 80–155 °C
Reaction Time 3 h to 21 h (microwave-assisted reactions shorter)
Yields 48% to 93%
Purification Silica gel chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.

    Cross-coupling reactions: The chlorophenyl group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under conditions like reflux in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Cross-coupling: Palladium or nickel catalysts, along with appropriate ligands and bases, can be used in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while cross-coupling reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Isomerism

Imidazo[1,2-b]pyridazine is one of three possible isomers of the fused imidazopyridazine system. Compared to imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, the imidazo[1,2-b]pyridazine scaffold is more extensively studied due to its synthetic accessibility and pharmacological relevance. The shared nitrogen atom in imidazo[1,2-b]pyridazine allows for distinct electronic and steric properties, influencing reactivity and biological interactions .

Substituent Variations

Key structural analogs differ in substituents at positions 2, 3, and 6:

Compound Name Substituents (Position) CAS Number Similarity Score Key Applications/Properties References
3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine Br (3), Cl (6), 4-Cl-Ph (2) 951625-71-1 0.98 Kinase inhibition, antimicrobial
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine Br (3), Cl (6), Me (2) 18112-31-7 0.84 Intermediate for C-6 amination
3-Bromo-2-phenylimidazo[1,2-b]pyridazine Br (3), Ph (2) 802580-12-7 0.89 Suzuki coupling precursor
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Cl (6), 4-F-Ph (2) N/A N/A Chalcogen bond-driven synthesis

Key Observations :

  • Position 2 : Aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) enhance π-π stacking in biological targets, whereas alkyl groups (e.g., methyl) reduce steric hindrance for further functionalization .
  • Position 6 : Chlorine is often replaced with amines (e.g., piperidine, morpholine) via nucleophilic substitution, improving solubility and target affinity .
  • Position 3 : Bromine serves as a leaving group in cross-coupling reactions, enabling diversification into derivatives with trifluoromethyl or aryl groups .
Functionalization at Position 6
  • Amination : Reacting 3-bromo-6-chloro derivatives with amines (e.g., piperidine, morpholine) in NMP at 140°C under microwave irradiation achieves 80–96% yields .
  • Suzuki Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at position 6, crucial for optimizing kinase inhibitory activity .

Biological Activity

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its efficacy against various pathogens and its cytotoxic effects on human cell lines.

  • Molecular Formula : C26H22Cl2N4O2
  • Molecular Weight : 493.4 g/mol
  • IUPAC Name : 3-[4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione
  • InChI Key : RVAYDZSDIXOWNV-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. The precise mechanisms are still under investigation, but initial studies suggest that it may inhibit certain pathways critical for pathogen survival and proliferation.

Antiparasitic Activity

Recent studies have evaluated the compound's effectiveness against various parasitic infections. Notably, it has shown significant activity against the trypomastigote form of Trypanosoma brucei, with an effective concentration (EC50) of 0.38 µM. This performance exceeds that of standard treatments like fexinidazole (EC50 = 1.4 µM) and demonstrates promising potential for further development in treating trypanosomiasis .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using the HepG2 cell line. The compound exhibited poor solubility in this context, with a cytotoxic concentration (CC50) greater than 7.8 µM, indicating a need for formulation improvements to enhance solubility and bioavailability .

Comparative Biological Activity Table

Compound Target Pathogen Activity (EC50) Cytotoxicity (CC50) Reference
This compoundTrypanosoma brucei (trypomastigote)0.38 µM>7.8 µM
FexinidazoleTrypanosoma brucei1.4 µMNot specified
Amphotericin BLeishmania donovaniNot specifiedNot specified

Case Studies

A recent study conducted by Paoli-Lombardo et al. examined the compound's effects on various forms of Leishmania. The results indicated that while it demonstrated submicromolar activity against the trypomastigote form of T. b. brucei, its efficacy against Leishmania species was less pronounced, with EC50 values exceeding 15.6 µM for the promastigote form . This highlights the compound's selective potency and suggests that further structural modifications may be necessary to enhance its activity against other pathogens.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine, and how can purity be ensured?

A common approach involves starting with 6-chloroimidazo[1,2-b]pyridazine, followed by bromination at the C-3 position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. The 4-chlorophenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Purity is ensured via HPLC (≥98% purity criteria) and recrystallization from polar aprotic solvents like DMF/ethanol mixtures. Key intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) should be stored under inert atmospheres (2–8°C) to prevent degradation .

Q. How should researchers handle and store this compound to maintain stability?

The compound is sensitive to moisture and light. Storage in amber vials under argon or nitrogen at 2–8°C is recommended. Hazard statements (H315, H319, H335) indicate precautions for skin/eye irritation and respiratory protection. Use glove boxes or fume hoods during handling, and avoid prolonged exposure to temperatures above 25°C .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing C-3 bromo vs. C-6 chloro substitution).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 308.9791 for intermediates) with <10 ppm error thresholds .
  • IR : Identifies functional groups (e.g., NH stretches at ~3244 cm1^{-1} in aminated derivatives) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the C-6 position of the imidazo[1,2-b]pyridazine core?

The C-6 chloro group is highly reactive toward nucleophilic substitution. For amination, heating with primary/secondary amines (e.g., furfurylamine or pyrrolidine) in DMSO at 80–100°C yields C-6 aminated derivatives (79–97% yields). Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can also introduce aryl/heteroaryl groups. Competing reactivity at C-3 bromo is minimized using sterically hindered ligands (e.g., XPhos) .

Q. How can contradictory literature data on bromo vs. chloro substituent reactivity be resolved?

Discrepancies often arise from solvent polarity and temperature effects. For example, bromo groups may dominate in polar aprotic solvents (DMF/DMSO) due to enhanced leaving-group ability, while chloro substituents react preferentially in non-polar solvents (toluene). Computational modeling (e.g., DFT calculations) can predict reactive sites by comparing transition-state energies. Experimental validation via competitive reaction monitoring (LC-MS) is critical .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • X-ray crystallography : Definitive confirmation of regiochemistry in crystalline intermediates.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles (e.g., imidazo[1,2-b]pyridazine vs. pyrimidine derivatives).
  • HPLC-MS with ion mobility : Separates isomeric byproducts (e.g., C-6 vs. C-7 substitution) .

Q. How do computational methods enhance reaction design for this compound?

Platforms like ICReDD integrate quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For example, solvation free energy models identify DMF as ideal for amination, while transition-state analysis guides ligand selection for cross-coupling. Feedback loops between computational predictions and experimental validation (e.g., screening 10–20 conditions vs. 100+ via trial-and-error) accelerate discovery .

Q. What are the implications of steric and electronic effects on derivatization?

The 4-chlorophenyl group introduces steric hindrance, limiting reactivity at C-2. Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring enhance electrophilicity at C-6, favoring nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.